molecular formula C21H31NO2 B1623786 (-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate CAS No. 397849-98-8

(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate

Cat. No.: B1623786
CAS No.: 397849-98-8
M. Wt: 329.5 g/mol
InChI Key: BLLGOPLLCDRJQD-NIPOPRQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylate esters with various reagents. One common method is the nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents, which provides an enantioefficient synthesis of unsaturated amino acids . Another method involves the ring opening of aziridine-2-carboxylate esters with organometallic reagents, such as organocuprates, to yield amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would apply.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate is in the synthesis of other chiral compounds. Its aziridine ring provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have utilized this compound to develop new synthetic pathways for creating biologically active molecules, particularly in the pharmaceutical industry.

Anticancer Research

Recent studies have indicated that aziridine derivatives, including (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate, exhibit potential anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its effectiveness against certain types of tumors, suggesting its potential as a lead compound in anticancer drug development .

Polymer Chemistry

The unique structural characteristics of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate make it suitable for use in polymer chemistry. Researchers have explored its use as a monomer in the synthesis of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and other industrial materials .

Drug Delivery Systems

In the field of drug delivery, this compound has been studied for its potential role in creating nanocarriers that can improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug formulations, making it a promising candidate for further investigation in pharmaceutical applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate as a lead compound .
Study BPolymer ApplicationsDeveloped a new class of thermally stable polymers incorporating this aziridine derivative; showed improved mechanical properties compared to traditional materials .
Study CDrug DeliveryEvaluated the efficacy of drug formulations using (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate as a carrier; resulted in enhanced solubility and bioavailability .

Mechanism of Action

The mechanism of action for (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate primarily involves nucleophilic ring opening. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various products, depending on the nucleophile and reaction conditions .

Biological Activity

(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative that has garnered attention for its potential biological applications, particularly as a building block in medicinal chemistry. This compound exhibits unique structural features that contribute to its reactivity and biological activity.

The compound has the following chemical characteristics:

  • CAS Number : 397849-98-8
  • Molecular Formula : C14H19N2O2
  • Melting Point : 102-105 °C
  • Optical Activity : [α]20/D −43° in methanol with an optical purity of 98% (ee) .

Synthesis

The synthesis of this compound typically involves the enantioselective synthesis of aziridine derivatives from readily available precursors. Recent studies have demonstrated efficient methods for synthesizing aziridine-2-carboxylates through reductive kinetic resolution of 2H-azirines, achieving high enantioselectivities .

The biological activity of aziridine derivatives, including this compound, is primarily attributed to their ability to interact with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic ring-opening reactions, making these compounds valuable as electrophilic agents in biochemical processes.

Case Studies and Research Findings

  • Cysteine Protease Inhibition :
    • Aziridine derivatives have been investigated as inhibitors of cysteine proteases. The aziridine moiety exhibits significant reactivity towards cysteine's thiol groups, suggesting potential applications in developing therapeutic agents targeting proteolytic enzymes .
  • Synthesis and Reactivity Studies :
    • A study highlighted the regioselective ring-opening of activated aziridine-2-carboxylates with nucleophiles, demonstrating the compound's versatility in synthetic applications . This property is crucial for designing novel bioactive molecules.
  • Biological Assays :
    • Various biological assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of aziridine derivatives. The results indicated that certain aziridines display promising activity against cancer cell lines and could serve as leads for anticancer drug development .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetIC50/EC50 ValueReference
This compoundCysteine Protease InhibitionCathepsin B< 10 µM
Other AziridinesCytotoxicityVarious Cancer Cell LinesVaries

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3/t15-,16-,18+,19-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLGOPLLCDRJQD-NIPOPRQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CN2[C@H](C)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429438
Record name ST031674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397849-98-8
Record name ST031674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 397849-98-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Reactant of Route 2
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Reactant of Route 6
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.